2,3-DICHLORO-N-(DIBENZO[B,D]FURAN-3-YL)BENZAMIDE
Beschreibung
2,3-DICHLORO-N-(DIBENZO[B,D]FURAN-3-YL)BENZAMIDE is a complex organic compound with the molecular formula C19H11Cl2NO2. It is a derivative of dibenzofuran, which is a heterocyclic organic compound consisting of two benzene rings fused to a central furan ring.
Eigenschaften
Molekularformel |
C19H11Cl2NO2 |
|---|---|
Molekulargewicht |
356.2g/mol |
IUPAC-Name |
2,3-dichloro-N-dibenzofuran-3-ylbenzamide |
InChI |
InChI=1S/C19H11Cl2NO2/c20-15-6-3-5-14(18(15)21)19(23)22-11-8-9-13-12-4-1-2-7-16(12)24-17(13)10-11/h1-10H,(H,22,23) |
InChI-Schlüssel |
PVPHULVYJWPSIA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DICHLORO-N-(DIBENZO[B,D]FURAN-3-YL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers. This process can be catalyzed by metal complexes to enhance the reaction efficiency .
Another approach involves the use of substituted biphenyls, which undergoes a series of reactions including halogenation and Friedel-Crafts reactions to form the dibenzofuran core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-DICHLORO-N-(DIBENZO[B,D]FURAN-3-YL)BENZAMIDE undergoes various types of chemical reactions, including:
Electrophilic Substitution: The compound can undergo halogenation reactions where chlorine atoms are introduced into the aromatic rings.
Friedel-Crafts Reactions:
Condensation Reactions: The formation of the benzamide group involves condensation reactions with amines or other nucleophiles.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Friedel-Crafts Reactions: Aluminum chloride or other Lewis acids as catalysts.
Condensation: Amines or other nucleophiles in the presence of dehydrating agents such as phosphorus oxychloride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,3-DICHLORO-N-(DIBENZO[B,D]FURAN-3-YL)BENZAMIDE has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,3-DICHLORO-N-(DIBENZO[B,D]FURAN-3-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran: The parent compound, which has similar structural features but lacks the chlorine and benzamide groups.
Dibenzo[b,d]thiophene: A sulfur analog of dibenzofuran with different electronic properties.
Polychlorinated Dibenzofurans: These compounds have multiple chlorine atoms and are known for their toxicity.
Uniqueness
2,3-DICHLORO-N-(DIBENZO[B,D]FURAN-3-YL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
